2-(3-chlorophenyl)-2H,3H,3aH,4H,5H,6H-cyclopenta[c]pyrazol-3-one
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Overview
Description
2-(3-chlorophenyl)-2H,3H,3aH,4H,5H,6H-cyclopenta[c]pyrazol-3-one is a heterocyclic compound that features a pyrazole ring fused with a cyclopentane ring and a chlorophenyl group attached to the pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-chlorophenyl)-2H,3H,3aH,4H,5H,6H-cyclopenta[c]pyrazol-3-one typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate hydrazine derivatives with cyclopentanone derivatives under acidic or basic conditions. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid or sulfuric acid to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to control reaction parameters precisely. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also common in industrial settings to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-(3-chlorophenyl)-2H,3H,3aH,4H,5H,6H-cyclopenta[c]pyrazol-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of substituted pyrazole derivatives with various functional groups
Scientific Research Applications
2-(3-chlorophenyl)-2H,3H,3aH,4H,5H,6H-cyclopenta[c]pyrazol-3-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 2-(3-chlorophenyl)-2H,3H,3aH,4H,5H,6H-cyclopenta[c]pyrazol-3-one involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, making it a potential anticancer agent .
Comparison with Similar Compounds
Similar Compounds
Pyrazole: A simple heterocyclic compound with a five-membered ring containing two nitrogen atoms.
Cyclopentapyrazole: A fused ring system similar to the target compound but without the chlorophenyl group.
Chlorophenylpyrazole: A pyrazole derivative with a chlorophenyl group but lacking the fused cyclopentane ring
Uniqueness
2-(3-chlorophenyl)-2H,3H,3aH,4H,5H,6H-cyclopenta[c]pyrazol-3-one is unique due to its fused ring system and the presence of a chlorophenyl group. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Biological Activity
2-(3-chlorophenyl)-2H,3H,3aH,4H,5H,6H-cyclopenta[c]pyrazol-3-one is a compound with significant potential in medicinal chemistry, particularly in the context of cancer therapy and androgen receptor antagonism. This article aims to provide a comprehensive overview of its biological activities based on available literature and research findings.
- Molecular Formula : C12H11ClN2O
- Molecular Weight : 234.68 g/mol
- InChIKey : ZHJFENNMPNDNBM-UHFFFAOYSA-N
- SMILES : C1CC2C(=NN(C2=O)C3=CC(=CC=C3)Cl)C1
Biological Activity Overview
The biological activity of this compound has been primarily investigated in the context of its role as an androgen receptor (AR) antagonist. This compound represents a new scaffold for developing therapeutics targeting prostate cancer (PCa).
Research indicates that compounds derived from this scaffold can effectively inhibit androgen receptor signaling pathways. This is particularly relevant in the treatment of prostate cancer where AR antagonism is crucial for therapeutic efficacy. The compound has shown promising results in overcoming resistance associated with traditional AR antagonists by targeting non-ligand binding sites on the receptor .
Study 1: Androgen Receptor Antagonism
A study published in PubMed highlighted the synthesis and biological evaluation of various compounds related to this scaffold. Notably, compounds derived from this structure exhibited potent AR antagonistic activities with IC50 values reaching as low as 69 nM. These compounds also demonstrated effective tumor growth inhibition in LNCaP xenograft models when administered orally .
Study 2: Structural Activity Relationship (SAR)
Further investigations into the structural activity relationship (SAR) of related compounds have provided insights into how modifications to the cyclopenta[c]pyrazole structure influence biological activity. The presence of the 3-chlorophenyl group appears to enhance binding affinity and specificity towards the AR compared to other substituents .
Compound | IC50 (nM) | Mechanism |
---|---|---|
2f | 69 | AR Antagonism |
2k | TBD | AR Antagonism |
4c | TBD | Tumor Growth Inhibition |
Safety and Toxicology
The safety profile of this compound has not been extensively documented in available literature. However, general safety data indicate potential hazards such as irritation and toxicity upon exposure. Precautionary measures should be taken when handling this compound in laboratory settings .
Properties
IUPAC Name |
2-(3-chlorophenyl)-3a,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O/c13-8-3-1-4-9(7-8)15-12(16)10-5-2-6-11(10)14-15/h1,3-4,7,10H,2,5-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHJFENNMPNDNBM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(=NN(C2=O)C3=CC(=CC=C3)Cl)C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1249612-44-9 |
Source
|
Record name | 2-(3-chlorophenyl)-2H,3H,3aH,4H,5H,6H-cyclopenta[c]pyrazol-3-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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